Cas no 83554-67-0 (N-methyl-3-phenyl-2-propen-1-amine)

N-methyl-3-phenyl-2-propen-1-amine structure
83554-67-0 structure
Product Name:N-methyl-3-phenyl-2-propen-1-amine
CAS 번호:83554-67-0
MF:C10H13N
메가와트:147.216922521591
CID:669726
PubChem ID:6387604
Update Time:2025-06-07

N-methyl-3-phenyl-2-propen-1-amine 화학적 및 물리적 성질

이름 및 식별자

    • (E)-N-Methyl-3-phenylprop-2-en-1-amine
    • 2-Propen-1-amine, N-methyl-3-phenyl-, (2E)-
    • N-Methyl-3-phenyl-2-propen-1-amine
    • 2-Propen-1-amine,N-methyl-3-phenyl
    • 3-Methylamino-1-phenylprop-1-ene
    • N-cinnamyl methylamine
    • N-methyl-3-phenyl-2-propen-1-amine(SALTDATA: FREE)
    • N-methylcinnamylamine
    • trans-N-cinnamyl-methylamine
    • trans-N-methyl-3-phenyl-2-propen-1-amine
    • (2E)-N-Methyl-3-phenyl-2-propen-1-amine (ACI)
    • 2-Propen-1-amine, N-methyl-3-phenyl-, (E)- (ZCI)
    • (E)-N-Methylcinnamylamine
    • A11412
    • 60960-88-5
    • BS-35940
    • RHPMSSCVPPONDM-VMPITWQZSA-N
    • METHYL[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE
    • SCHEMBL2189821
    • 2-Propen-1-amine, N-methyl-3-phenyl-
    • EN300-1718568
    • N-Methyl-3-phenyl-2-propen-1-amine, AldrichCPR
    • MFCD07404968
    • STK510867
    • N-Methyl-3-phenyl-2-propen-1-amne
    • SCHEMBL1930698
    • METHYL(3-PHENYLPROP-2-EN-1-YL)AMINE
    • EN300-1246894
    • (E)-N-Methyl-3-phenyl-2-propen-1-amine
    • CS-0301365
    • (2E)-N-Methyl-3-phenyl-2-propen-1-amine
    • J-523654
    • AKOS001478128
    • 83554-67-0
    • (2E)-N-methyl-3-phenylprop-2-en-1-amine
    • N-methyl-3-phenyl-2-propen-1-amine
    • MDL: MFCD07404968
    • 인치: 1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+
    • InChIKey: RHPMSSCVPPONDM-VMPITWQZSA-N
    • 미소: C(/C1C=CC=CC=1)=C\CNC

계산된 속성

  • 정밀분자량: 147.10500
  • 동위원소 질량: 147.104799419g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 112
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 12Ų

실험적 성질

  • PSA: 12.03000
  • LogP: 2.31010

N-methyl-3-phenyl-2-propen-1-amine 보안 정보

N-methyl-3-phenyl-2-propen-1-amine 가격추가 >>

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Enamine
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Enamine
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Enamine
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N-methyl-3-phenyl-2-propen-1-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Asymmetric and geometry-selective α-alkenylation of α-amino acids
Abas, Hossay; et al, Angewandte Chemie, 2019, 58(8), 2418-2422

합성 방법 2

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation
McNichol, Caitlyn P. ; et al, ACS Catalysis, 2023, 13(10), 6568-6573

합성 방법 3

반응 조건
1.1 Reagents: Sodium iodide Solvents: Ethanol ;  15 min, rt; rt → 0 °C
1.2 Solvents: Water ;  0 °C; 0 °C → rt; 20 h, rt
참조
Diastereoselective [2,3]-Sigmatropic Rearrangement of N-Allyl Ammonium Ylides
Murre, Aleksandra; et al, Synthesis, 2019, 51(22), 4183-4197

합성 방법 4

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  pH 13, rt
참조
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; et al, Organic Letters, 2016, 18(19), 4872-4875

합성 방법 5

반응 조건
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Dichloromethane ;  14 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 4 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.4 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  pH 13, rt
참조
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; et al, Organic Letters, 2016, 18(19), 4872-4875

합성 방법 6

반응 조건
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  18 h, reflux
2.1 Catalysts: Sodium iodide Solvents: Ethanol ;  overnight, rt → 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
참조
A Photoenzyme for Challenging Lactam Radical Cyclizations
Nicholls, Bryce T.; et al, Synlett, 2022, 33(12), 1204-1208

합성 방법 7

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Ethanol ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes
Manick, Anne-Doriane; et al, Chemistry - A European Journal, 2018, 24(44), 11485-11492

합성 방법 8

반응 조건
1.1 Solvents: Ethanol ;  1 h, 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
Photoenzymatic generation of unstabilized alkyl radicals: An asymmetric reductive cyclization
Clayman, Phillip D.; et al, Journal of the American Chemical Society, 2020, 142(37), 15673-15677

합성 방법 9

반응 조건
1.1 Catalysts: Sodium iodide Solvents: Ethanol ;  overnight, rt → 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
참조
A Photoenzyme for Challenging Lactam Radical Cyclizations
Nicholls, Bryce T.; et al, Synlett, 2022, 33(12), 1204-1208

합성 방법 10

반응 조건
1.1 Solvents: Ethanol ;  10 min, 0 °C; 6 - 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
참조
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation
Ren, Xinkun ; et al, ACS Catalysis, 2020, 10(3), 2308-2313

합성 방법 11

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  0 °C
1.2 0 °C → 75 °C; 15 h, 75 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
참조
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

합성 방법 12

반응 조건
1.1 Solvents: Acetone ;  0 °C; 2 h, rt
참조
Naftifine-analogues as anti-Trypanosoma cruzi agents
Gerpe, Alejandra; et al, European Journal of Medicinal Chemistry, 2010, 45(6), 2154-2164

합성 방법 13

반응 조건
1.1 Reagents: Glucose ,  NADPH Catalysts: Glucose dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  6 h, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases
Aleku, Godwin A. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(20), 6794-6806

합성 방법 14

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Ethanol ;  10 min, 0 °C; 6 - 12 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
참조
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation
Ren, Xinkun ; et al, ACS Catalysis, 2020, 10(3), 2308-2313

합성 방법 15

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Ethanol ;  0 °C; overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes
Manick, Anne-Doriane; et al, Chemistry - A European Journal, 2018, 24(44), 11485-11492

합성 방법 16

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
참조
Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide
Maryanoff, Bruce E.; et al, Journal of the American Chemical Society, 1985, 107(1), 217-26

합성 방법 17

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  0 °C
1.2 0 °C → 75 °C; 15 h, 75 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
참조
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

합성 방법 18

반응 조건
1.1 Solvents: Water ;  0 °C; 12 h, 23 °C
2.1 Reagents: Trifluoroacetic acid ;  0 °C
2.2 0 °C → 75 °C; 15 h, 75 °C
2.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
참조
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

합성 방법 19

반응 조건
1.1 Catalysts: Perchloric acid Solvents: Dichloromethane ;  15 - 20 min, rt; rt → 39 °C; 12 h, 39 °C; 39 °C → rt
1.2 Solvents: Water ;  5 min, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10, rt
1.4 Solvents: Dichloromethane ;  15 min, rt
참조
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

합성 방법 20

반응 조건
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
참조
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

N-methyl-3-phenyl-2-propen-1-amine Raw materials

N-methyl-3-phenyl-2-propen-1-amine Preparation Products

N-methyl-3-phenyl-2-propen-1-amine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83554-67-0)N-methyl-3-phenyl-2-propen-1-amine
주문 번호:A1232954
인벤토리 상태:in Stock
재다:1g/250mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 18:53
가격 ($):372/154
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:83554-67-0)N-methyl-3-phenyl-2-propen-1-amine
A1232954
순결:99%/99%
재다:1g/250mg
가격 ($):372/154
Email